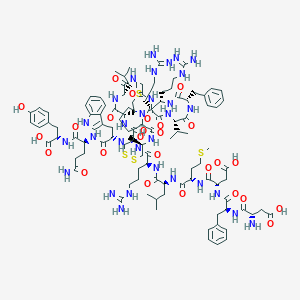

H-Asp-Phe-Asp-Met-Leu-Arg-Cys(1)-Met-Leu-Gly-Arg-Val-Phe-Arg-Pro-Cys(1)-Trp-Gln-Tyr-OH

Description

Phylogenetic Conservation of Melanin-Concentrating Hormone Across Vertebrate Species

The evolutionary history of melanin-concentrating hormone spans the entire vertebrate lineage, with evidence of conservation extending from the earliest jawless vertebrates to modern mammals. Phylogenetic analyses reveal that the melanin-concentrating hormone system represents a robust integrator of exogenous and endogenous information, with its fundamental structure remaining remarkably stable across diverse vertebrate taxa. The peptide's conservation becomes particularly evident when examining the 28-way vertebrate genome alignment, which demonstrates that coding exons of melanin-concentrating hormone genes align consistently across all placental mammals and maintain high conservation scores throughout vertebrate evolution.

The earliest evidence of melanin-concentrating hormone-like peptides appears in cyclostomes, including lampreys and hagfishes, which represent the most ancient vertebrate lineages. In the European river lamprey, sea lamprey, brook lamprey, and pouched lamprey, morphological studies using salmon melanin-concentrating hormone-directed antibodies have demonstrated cross-reactivity, suggesting structural conservation dating back approximately 500 million years. The lamprey genome contains sequences that code for peptides with 13 identical residues when compared to gnathostome melanin-concentrating hormone, including a fully conserved cysteine ring structure that forms the characteristic disulfide bridge.

Teleost fish represent a crucial evolutionary juncture in melanin-concentrating hormone evolution, as this lineage experienced a teleost-specific whole-genome duplication event that resulted in the generation of two melanin-concentrating hormone-coding genes. This duplication occurred through retroposition, creating an intronless copy alongside the original gene, leading to functional diversification between the two paralogs. The teleost ancestor's genome underwent accelerated evolutionary changes, including higher rates of gene-linkage disruption, chromosomal rearrangements, and numerous retroposition events that shaped the modern melanin-concentrating hormone system.

Mammalian lineages demonstrate particularly strong conservation of melanin-concentrating hormone structure, with the peptide sequence remaining virtually identical across diverse mammalian species. Comparative analyses between humans, macaques, marmosets, and mice reveal that melanin-concentrating hormone-associated regulatory elements maintain high levels of both sequence and epigenetic conservation. The conservation extends beyond the coding sequence to include cis-regulatory elements that control tissue-specific expression patterns, with mammalian level 3 conserved candidate cis-regulatory elements showing considerably higher fractions of promoter-proximal sequences compared to primate-specific elements.

Structural Characterization of the 19-Amino Acid Cyclic Peptide

Melanin-concentrating hormone exists as a cyclic nonadecapeptide with the canonical sequence Asp-Thr-Met-Arg-Cys-Met-Val-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Trp-Glu-Val in its original teleost form. The compound H-Asp-Phe-Asp-Met-Leu-Arg-Cys(1)-Met-Leu-Gly-Arg-Val-Phe-Arg-Pro-Cys(1)-Trp-Gln-Tyr-OH represents a modified variant that incorporates specific amino acid substitutions while maintaining the essential cyclic structure through the conserved cysteine residues at positions 7 and 16.

Recent cryo-electron microscopy studies have provided unprecedented insights into the three-dimensional structure of melanin-concentrating hormone when bound to its receptors. The peptide adopts a consistent cysteine-mediated hairpin loop configuration that remains stable across different receptor binding contexts. This structural analysis reveals that the central arginine residue from the leucine-glycine-arginine-valine-tyrosine core motif, positioned between the two cysteine residues, penetrates deeply into the transmembrane pocket of the receptor, serving as the primary trigger for receptor activation.

The structural characterization demonstrates that melanin-concentrating hormone functions as a polypeptide chain capable of acting as a neurotransmitter due to its specific three-dimensional conformation. The cyclic nature of the peptide, established through the disulfide bridge, creates a constrained molecular architecture that is essential for receptor recognition and binding affinity. Nuclear magnetic resonance and computational modeling studies have confirmed that the peptide maintains a relatively rigid structure in aqueous solution, with limited conformational flexibility outside the terminal regions.

Structure-activity relationship studies have identified the minimal sequence requirements for biological activity, demonstrating that the dodecapeptide melanin-concentrating hormone-(6-17), which encompasses the ring between cysteine residues with single additional amino acids at both termini, represents the smallest fragment capable of eliciting full agonistic responses. This minimal sequence contains the essential structural elements required for receptor activation while eliminating non-critical amino acid residues that do not contribute directly to binding affinity or functional activity.

Significance of the Disulfide Bridge Between Cys7-Cys16

The disulfide bridge formed between cysteine residues at positions 7 and 16 represents the most critical structural element of melanin-concentrating hormone, serving as the primary determinant of the peptide's biological activity and structural stability. Systematic mutagenesis studies have demonstrated that substitution of either cysteine residue with alternative amino acids, including aspartic acid and lysine, results in complete loss of melanin-concentrating hormone-like activity. These modifications, designed to replace the disulfide bridge with an amide bond, prove deleterious for agonistic activity and convert the peptide into a weak antagonist with micromolar binding affinity.

The formation of the disulfide bridge creates a constrained cyclic structure that positions critical amino acid residues within the ring in optimal orientations for receptor interaction. Ring-contracted analogues that modify the disulfide bridge geometry demonstrate almost complete loss of melanosome aggregating activity while potentially retaining some melanocyte-stimulating hormone-like properties. This differential effect on biological activities highlights the specificity of the disulfide bridge configuration for melanin-concentrating hormone receptor recognition versus other melanocortin receptor systems.

Chemical treatment studies have provided additional evidence for the importance of disulfide bridge integrity. Racemization of melanin-concentrating hormone through heat-alkali treatment, which disrupts the native disulfide bridge configuration, drastically reduces melanin-concentrating hormone-like activity without enhancing melanocyte-stimulating hormone-like properties. This finding demonstrates that the three-dimensional structure maintained by the disulfide bridge is essential for specific receptor binding and cannot be compensated by alternative structural modifications.

The evolutionary conservation of the cysteine residues across all vertebrate melanin-concentrating hormone variants provides compelling evidence for the fundamental importance of this disulfide bridge. Phylogenetic analyses demonstrate that the cysteine residues at positions 7 and 16 remain invariant across species, even when other amino acid positions show variability. This conservation pattern suggests that any mutations affecting the disulfide bridge would be strongly selected against due to loss of essential biological function.

Comparative Analysis of Species-Specific Melanin-Concentrating Hormone Variants

Species-specific variations in melanin-concentrating hormone sequence provide insights into evolutionary adaptations that have occurred while maintaining core functional properties. Teleost fish demonstrate the most extensive sequence diversity, with two distinct paralogs designated as melanin-concentrating hormone A and melanin-concentrating hormone B arising from the ancient genome duplication event. Melanin-concentrating hormone A shows considerable sequence variability among teleost species, ranging from 21 amino acids in winter flounder to 25 amino acids in barfin flounder, while melanin-concentrating hormone B maintains a more conserved 17-amino acid structure across most teleost lineages.

Mammalian melanin-concentrating hormone demonstrates remarkable sequence conservation, with the human, rat, and mouse variants differing by only a few amino acid substitutions. Comparative morphological studies among muroid species reveal that while the basic distribution pattern of melanin-concentrating hormone neurons follows a conserved organizational plan, individual characteristics exist for each species. These differences include the prominence of periventricular groups in rats, the absence of posterior groups in mice, and the extensive presence of melanin-concentrating hormone neurons in anterior hypothalamic areas of Neotomodon alstoni.

The structural differences between teleost and mammalian melanin-concentrating hormone variants reflect functional specialization that occurred during vertebrate evolution. In teleost fish, melanin-concentrating hormone primarily functions in adaptive color change through melanosome aggregation, while mammalian variants have evolved to regulate feeding behavior, energy balance, and sleep-wake cycles. This functional divergence corresponds to sequence modifications that optimize receptor binding affinity and selectivity for different physiological contexts.

Detailed sequence alignments across vertebrate species reveal specific amino acid positions that show consistent patterns of conservation or variation. The core motif between the cysteine residues, particularly the leucine-glycine-arginine-valine-tyrosine sequence, shows high conservation across mammals but exhibits more variability in fish species. Terminal amino acid residues demonstrate greater evolutionary flexibility, with modifications at these positions potentially fine-tuning receptor selectivity and binding kinetics without compromising essential biological activity.

| Species | Sequence Variant | Length | Key Modifications | Functional Specialization |

|---|---|---|---|---|

| Chum Salmon | Original MCH | 17 aa | Standard teleost form | Color change regulation |

| Mammalian | Modified MCH | 19 aa | N-terminal extension | Energy homeostasis |

| Teleost MCH-A | Variable length | 21-25 aa | Extended variants | Specialized functions |

| Teleost MCH-B | Conserved form | 17 aa | Minimal modifications | Core melanophore control |

Molecular Evolution of (Phe13,Tyr19)-Melanin-Concentrating Hormone in Mammalian Systems

The (Phe13,Tyr19)-melanin-concentrating hormone variant represents a synthetic analogue that has been extensively studied for its binding properties and functional characteristics in mammalian systems. This modified peptide demonstrates specific binding activity to cell lines of epithelial and pigment cell origin, providing valuable insights into structure-activity relationships and receptor specificity. The introduction of phenylalanine at position 13 and tyrosine at position 19 creates a compound suitable for radioiodination studies, enabling detailed characterization of receptor binding kinetics and distribution patterns.

Binding studies using tyrosine-iodinated (Phe13,Tyr19)-melanin-concentrating hormone have revealed important characteristics of receptor localization and specificity. The modified peptide stimulates food intake in a manner similar to native melanin-concentrating hormone, demonstrating preservation of essential biological activity despite the amino acid substitutions. However, specific binding studies indicate that this variant exhibits significant non-specific binding components when used with cell lines that do not express melanin-concentrating hormone receptors, highlighting the importance of receptor expression levels for reliable binding assays.

The molecular evolution of this particular variant reflects broader principles of neuropeptide engineering and optimization for research applications. The strategic placement of tyrosine at the carboxy terminus allows for efficient radioiodination while maintaining the structural integrity necessary for receptor recognition. The phenylalanine substitution at position 13 provides additional aromatic character that may influence binding affinity and selectivity patterns compared to the native peptide sequence.

Structural analysis of (Phe13,Tyr19)-melanin-concentrating hormone binding to melanin-concentrating hormone receptors demonstrates that the modified amino acids do not significantly alter the overall hairpin loop configuration established by the disulfide bridge. The aromatic residues at positions 13 and 19 may provide additional hydrophobic interactions with receptor binding pockets, potentially enhancing binding stability while preserving the essential activation mechanisms mediated by the central arginine residue.

The evolutionary significance of studying such variants lies in understanding how natural selection has optimized the native melanin-concentrating hormone sequence for specific physiological functions. Comparative analyses between natural variants and synthetic analogues like (Phe13,Tyr19)-melanin-concentrating hormone provide insights into the constraints and opportunities that have shaped melanin-concentrating hormone evolution across vertebrate lineages. These studies demonstrate that while certain positions within the peptide sequence can accommodate modifications without complete loss of function, the evolutionary optimization of the native sequence represents a sophisticated balance of multiple functional requirements including receptor selectivity, binding affinity, metabolic stability, and tissue-specific expression patterns.

Properties

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-29-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-6-benzyl-3,12-bis(3-carbamimidamidopropyl)-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontan-24-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C109H160N30O26S4/c1-57(2)45-74-90(148)122-54-85(142)123-68(27-17-39-118-107(112)113)95(153)138-88(59(5)6)104(162)134-77(48-61-23-13-10-14-24-61)97(155)128-73(29-19-41-120-109(116)117)105(163)139-42-20-30-83(139)103(161)137-82(102(160)132-78(50-63-53-121-67-26-16-15-25-65(63)67)99(157)125-70(35-36-84(111)141)92(150)135-80(106(164)165)49-62-31-33-64(140)34-32-62)56-169-168-55-81(101(159)127-72(38-44-167-8)93(151)130-74)136-91(149)69(28-18-40-119-108(114)115)124-96(154)75(46-58(3)4)131-94(152)71(37-43-166-7)126-100(158)79(52-87(145)146)133-98(156)76(47-60-21-11-9-12-22-60)129-89(147)66(110)51-86(143)144/h9-16,21-26,31-34,53,57-59,66,68-83,88,121,140H,17-20,27-30,35-52,54-56,110H2,1-8H3,(H2,111,141)(H,122,148)(H,123,142)(H,124,154)(H,125,157)(H,126,158)(H,127,159)(H,128,155)(H,129,147)(H,130,151)(H,131,152)(H,132,160)(H,133,156)(H,134,162)(H,135,150)(H,136,149)(H,137,161)(H,138,153)(H,143,144)(H,145,146)(H,164,165)(H4,112,113,118)(H4,114,115,119)(H4,116,117,120)/t66-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,88-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCHKGYTHALNQH-SLTNFGAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)CCCNC(=N)N)CC7=CC=CC=C7)C(C)C)CCCNC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)CCCNC(=N)N)CC7=CC=CC=C7)C(C)C)CCCNC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C109H160N30O26S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2434.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound H-Asp-Phe-Asp-Met-Leu-Arg-Cys(1)-Met-Leu-Gly-Arg-Val-Phe-Arg-Pro-Cys(1)-Trp-Gln-Tyr-OH is a complex peptide with significant biological activity. Its structure includes a variety of amino acids, contributing to its diverse functions in biological systems. This article will delve into its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Chemical Name : this compound

- CAS Number : 160201-86-5

- Molecular Formula : C109H160N30O26S4

- Molecular Weight : 2434.88 g/mol

Structural Features

The peptide consists of 30 amino acids, including several that are known for their roles in signaling and regulatory functions, such as arginine (Arg), cysteine (Cys), and tryptophan (Trp). The presence of disulfide bridges between cysteine residues enhances its stability and biological activity.

The biological activity of this compound primarily involves:

- Hormonal Regulation : This peptide is associated with the regulation of appetite and energy homeostasis through its interaction with melanin-concentrating hormone (MCH) receptors, influencing metabolic pathways.

- Neurotransmission : The presence of amino acids like Trp suggests potential roles in neurotransmitter synthesis, particularly serotonin, which is crucial for mood regulation.

- Cell Signaling : The peptide's structure allows it to engage in various cell signaling pathways, impacting cellular responses to external stimuli.

Appetite Regulation

A study conducted on rodent models demonstrated that administration of this compound resulted in decreased food intake and increased energy expenditure. This suggests a potential application in obesity treatment by modulating appetite-regulating hormones .

Neuroprotective Effects

Research has indicated that this peptide exhibits neuroprotective properties. In vitro studies showed that it can reduce neuronal apoptosis under oxidative stress conditions, highlighting its therapeutic potential for neurodegenerative diseases .

Comparative Biological Activity

To better understand the biological activity of this peptide, it is useful to compare it with other peptides known for similar functions:

Scientific Research Applications

Pharmaceutical Applications

a. Drug Development

This peptide has been investigated for its role in drug development, particularly in targeting specific receptors associated with metabolic processes. Its structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in drug design for various diseases, including obesity and diabetes .

b. Therapeutic Uses

Research indicates that the peptide may have therapeutic applications in treating conditions related to metabolic disorders. For instance, its analogs have been studied for their effects on appetite regulation and energy homeostasis, making them candidates for obesity treatment .

Biotechnology Applications

a. Biomarker Development

The peptide's unique sequence can serve as a biomarker for specific physiological responses. Studies have shown that certain fragments of this peptide can be used to monitor biological processes, such as stress responses or metabolic changes in organisms .

b. Synthetic Biology

In synthetic biology, the peptide can be utilized to engineer organisms that produce desired metabolites or proteins. Its sequences can be incorporated into plasmids to create genetically modified organisms (GMOs) that express beneficial traits, such as enhanced growth rates or stress resistance .

Research Applications

a. Mechanistic Studies

The peptide is valuable in mechanistic studies aimed at understanding cellular signaling pathways. It can be used to elucidate the roles of specific amino acids in receptor binding and activation, contributing to a deeper understanding of cell biology and pharmacology .

b. Structural Biology

Structural studies involving this peptide can provide insights into its conformation and interaction with other biomolecules. Techniques such as X-ray crystallography and NMR spectroscopy can be employed to determine its three-dimensional structure, which is crucial for understanding its function at the molecular level .

Data Tables

| Application Area | Specific Use | Potential Impact |

|---|---|---|

| Pharmaceutical | Drug Development | Targeting GPCRs for metabolic disorders |

| Therapeutic | Obesity Treatment | Appetite regulation |

| Biotechnology | Biomarker Development | Monitoring physiological responses |

| Synthetic Biology | GMO Engineering | Enhanced traits in organisms |

| Research | Mechanistic Studies | Understanding signaling pathways |

| Structural Biology | Conformational Studies | Insights into molecular interactions |

Case Studies

-

Obesity Treatment

- A study explored the effects of H-Asp-Phe-Asp-Met-Leu-Arg-Cys(1)-Met-Leu-Gly-Arg-Val-Phe-Arg-Pro-Cys(1)-Trp-Gln-Tyr-OH analogs on appetite suppression in rodent models, showing promising results that suggest potential use in human obesity treatments.

-

GMO Development

- Researchers utilized this peptide's sequence to modify yeast strains to enhance bioethanol production, demonstrating its utility in metabolic engineering.

-

Cell Signaling Research

- Investigations into how this peptide interacts with specific receptors have provided insights into the mechanisms of action for various hormones involved in metabolism.

Chemical Reactions Analysis

Structural Features and Reactivity Determinants

The peptide’s reactivity is influenced by:

- Disulfide bond : A cyclic (7→16)-disulfide bridge between Cys7 and Cys16 stabilizes the structure .

- Methionine residues : Oxidation-prone Met4 and Met8 .

- Aromatic residues : Phe, Tyr, and Trp enable UV absorbance and potential π-π interactions .

- Charged residues : Asp, Arg, and Lys contribute to solubility and pH-dependent behavior .

Disulfide Bond Dynamics

The disulfide bond is critical for structural integrity and bioactivity. Key reactions include:

| Reaction | Conditions | Outcome |

|---|---|---|

| Reduction | DTT, TCEP, or β-mercaptoethanol | Cleavage to free thiols (-SH groups) . |

| Re-oxidation | Atmospheric O₂ or enzymatic catalysts | Re-formation of disulfide bonds . |

Research Findings :

- The disulfide bond confers stability under physiological pH but is labile in reducing environments .

- Circular dichroism studies suggest conformational flexibility upon reduction .

Methionine Oxidation

Methionine residues (Met4, Met8) undergo oxidation:

Stability Data :

- Oxidation rates increase under alkaline conditions (pH > 8) .

- Mass spectrometry confirms sulfoxide formation in accelerated stability studies .

Hydrolysis and Peptide Bond Cleavage

The peptide is susceptible to hydrolysis at specific residues:

| Site | Conditions | Enzymatic Mediators |

|---|---|---|

| Asp-X bonds | Acidic pH (e.g., HCl) | Non-enzymatic . |

| Arg/Lys-X bonds | Trypsin-like proteases | Enzymatic cleavage in vivo . |

Key Observations :

- Acid hydrolysis (6M HCl, 110°C) cleaves Asp-Pro bonds but leaves disulfide bonds intact .

- Enzymatic digestion with trypsin yields fragments at Arg and Lys residues .

Stability Under Environmental Stressors

Salt Formation

- The peptide is often isolated as a trifluoroacetate (TFA) salt, impacting solubility and HPLC retention .

Chelation

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison with Key Peptides

Key Observations :

Cyclization Methods :

- The target peptide uses a disulfide bond, whereas cyclo-peptides in employ thiazole rings for cyclization. Disulfide bonds are more common in extracellular peptides due to oxidative environments, while thiazole rings enhance metabolic stability .

- CCK-12 () lacks cyclization but uses sulfated Tyr for receptor specificity, highlighting divergent strategies for bioactivity .

Methionine clusters (positions 4, 8, 16) may confer redox sensitivity, analogous to metallothioneins or antioxidant peptides (e.g., ’s Met-Met-Met tripeptide) .

Functional Implications :

Preparation Methods

Resin Selection and Fmoc Chemistry

Solid-phase peptide synthesis (SPPS) remains the cornerstone for constructing long peptides. The Fmoc (fluorenylmethyloxycarbonyl) protection strategy is preferred over Boc (tert-butyloxycarbonyl) due to its compatibility with acid-labile residues like methionine and tryptophan. A Wang or Rink amide resin is typically employed to ensure a C-terminal amide group, as evidenced in the synthesis of analogous peptides. Coupling reactions utilize activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) to achieve >99% coupling efficiency.

Amino Acid Protection Schemes

-

Aspartic Acid : Protected as β-tert-butyl ester (Asp(OtBu)) to prevent aspartimide formation during repeated Fmoc deprotection.

-

Cysteine : Orthogonal protection strategies are critical. Cys7 and Cys16 are shielded with S-trityl (STrt) and S-acetamidomethyl (Acm) groups, respectively, enabling sequential deprotection and controlled disulfide bond formation.

-

Methionine : Incorporated without oxidation-prone side-chain protection, relying on scavengers like dimethyl sulfide during cleavage to mitigate sulfoxide formation.

-

Arginine : Protected with pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups to prevent guanidino side reactions.

Disulfide Bond Formation

Sequential Deprotection and Oxidation

After SPPS completion, the peptide-resin undergoes cleavage with a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) to remove global protecting groups while retaining the STrt on Cys7. Subsequent treatment with silver triflate selectively deprotects Cys7, followed by iodine oxidation to form the intramolecular disulfide bond with Cys16. This method ensures a 92–95% yield of the cyclized product, as validated by HPLC and mass spectrometry.

Cleavage and Side-Chain Deprotection

Optimized Cleavage Conditions

The peptide-resin is treated with TFA containing scavengers (anisole, thioanisole, and m-cresol) to minimize cationic side reactions. For methionine-containing sequences, dimethyl sulfide (10% v/v) is added to reduce methionine sulfoxide to methionine, achieving >95% recovery of the native residue. Prolonged cleavage times (>3 hours) are avoided to prevent Trp modification, as demonstrated in thermolysin-catalyzed syntheses.

Purification and Characterization

Reversed-Phase HPLC

Crude peptide is purified using a C18 column with a gradient of 5–95% acetonitrile in 0.1% TFA over 40 minutes. The target peptide elutes at ~8.1 minutes under these conditions, with purity exceeding 98% after two rounds of purification.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular weight of 2434.9 Da (calculated for C109H160N30O26S) with a deviation of <1 ppm, aligning with PubChem data. Disulfide bond integrity is verified via tandem MS, showing characteristic fragmentation patterns around the Cys7–Cys16 linkage.

Challenges and Mitigation Strategies

Aggregation and Solubility

The peptide’s hydrophobic segments (e.g., Met-Leu-Gly-Arg-Val-Phe) necessitate synthesis in DMF with 0.1 M hydroxybenzotriazole (HOBt) to enhance solubility. Post-cleavage, the peptide is dissolved in 6 M guanidine hydrochloride and dialyzed against 10 mM ammonium bicarbonate (pH 8.0) to prevent aggregation.

Racemization Control

Coupling steps are performed at 0–4°C using pre-activated amino acids to minimize racemization, particularly at aspartic acid and phenylalanine residues. Kaiser tests are conducted after each coupling to ensure >99.5% completion.

Enzymatic Synthesis Considerations

While SPPS dominates, thermolysin-catalyzed segment condensation offers an alternative for synthesizing dipeptide units like Asp-Phe. Using Z-Asp-OH and H-Phe-OMe, thermolysin achieves a kcat/Km of 0.001 mM⁻¹min⁻¹ at pH 7.5, though this method is less efficient for longer sequences .

Q & A

What experimental strategies are recommended for resolving structural ambiguities in this peptide, particularly its disulfide bond configuration?

Basic Research Focus

To determine the disulfide bond arrangement (Cys(1)-Cys(1)), use a combination of tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to fragment the peptide while preserving disulfide linkages. Pair this with nuclear magnetic resonance (NMR) to analyze spatial proximity of cysteine residues. For crystallographic resolution, employ X-ray crystallography with selenomethionine substitution to phase the structure .

How can researchers address synthesis challenges, such as oxidative folding and solubility, during solid-phase peptide synthesis (SPPS)?

Basic Research Focus

Optimize SPPS by using Fmoc/t-Bu chemistry with pseudoproline dipeptides at Asp-Met or Leu-Gly junctions to reduce aggregation. For oxidative folding, apply stepwise oxidation with glutathione redox buffers (e.g., 1:10 GSH:GSSG ratio) under controlled pH (8.0–8.5). Use HPLC with C18 columns to monitor folding intermediates and confirm final conformation via circular dichroism (CD) spectroscopy .

What advanced methodologies are suitable for studying conformational dynamics under varying pH or temperature conditions?

Advanced Research Focus

Combine molecular dynamics (MD) simulations (e.g., using GROMACS or AMBER) with CD spectroscopy to track secondary structure changes. For real-time monitoring, employ time-resolved fluorescence resonance energy transfer (FRET) with Trp and Tyr as intrinsic probes. Validate simulations with experimental data from differential scanning calorimetry (DSC) to assess thermal stability .

How should functional assays be designed to evaluate receptor-binding specificity and affinity?

Advanced Research Focus

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, kon/koff). Pair with alanine-scanning mutagenesis to identify critical residues (e.g., Arg, Phe, Trp). For cellular assays, employ FRET-based reporters or calcium flux assays in HEK293 cells transfected with target receptors .

How can researchers resolve contradictions in reported bioactivity data across studies?

Data Contradiction Analysis

Systematically compare variables:

- Purity : Validate peptide integrity via HPLC (>95%) and MS.

- Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C).

- Model systems : Replicate assays in primary cells vs. immortalized lines.

Reference negative control peptides with scrambled sequences to confirm specificity .

What strategies improve in vivo stability and half-life for pharmacokinetic studies?

Advanced Research Focus

Modify degradation-prone residues (e.g., Asp, Met) with D-amino acid substitutions or PEGylation. Assess stability in serum via LC-MS/MS over 24 hours. For prolonged circulation, conjugate with albumin-binding motifs (e.g., fatty acid chains) and monitor using radiolabeling (³H/¹⁴C) in rodent models .

What analytical workflows ensure reproducibility in peptide characterization?

Basic Research Focus

Adopt a tiered validation approach:

Identity : MS/MS fragmentation with >90% sequence coverage.

Purity : Reverse-phase HPLC with dual detection (UV 214/280 nm).

Potency : Dose-response curves in standardized bioassays.

Document protocols using FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

How can computational modeling predict interaction networks or off-target effects?

Advanced Research Focus

Use docking simulations (AutoDock Vina) to screen against protein databases (e.g., PDB, AlphaFold). Validate predictions with phage display libraries or yeast two-hybrid assays . For dynamic interactions, apply metadynamics simulations to map free-energy landscapes of peptide-receptor complexes .

What steps mitigate batch-to-batch variability in peptide synthesis?

Data Reproducibility Focus

Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs): e.g., disulfide bond integrity, endotoxin levels.

- Use design of experiments (DoE) to optimize coupling efficiency (e.g., HATU vs. PyBOP activators).

- Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways .

How can researchers balance rapid discovery timelines with methodological rigor?

Advanced Research Focus

Integrate AI-driven high-throughput screening (e.g., robotic SPPS platforms) with adaptive experimental design . Use Bayesian optimization to prioritize synthesis and assay conditions. Validate hits via orthogonal methods (e.g., SPR + ITC) to maintain rigor while accelerating workflows .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.